Rescimetol

Description

Historical Context of Rescimetol's Identification in Research Screens

This compound (B1668755) has been identified in quantitative high-throughput screens (qHTS) designed to find compounds that inhibit the cytopathic effect (CPE) of SARS-CoV-2. nih.govnih.govresearchgate.netfrontiersin.org This identification occurred within a screen that evaluated a large collection of unique compounds, including both approved and investigational drugs, alongside mechanism-based bioactive compounds and natural products. nih.govnih.govresearchgate.netfrontiersin.org Notably, this compound was one of four drugs approved outside of the United States that were identified as having anti-SARS-CoV-2 effects in this particular screen. nih.govresearchgate.netfrontiersin.org Beyond experimental screening, this compound has also been included in virtual screening efforts aimed at identifying potential inhibitors of Ebola virus infection. f1000research.com These virtual screens utilize parameters related to the long-range interaction between biological molecules to predict candidate compounds. f1000research.com

Current Academic Research Landscape and Significance of this compound Studies

The current academic research landscape concerning compounds like this compound involves leveraging high-throughput screening and computational methodologies for the initial identification of potentially active molecules. nih.govnih.govresearchgate.netfrontiersin.orgf1000research.com The significance of studies involving this compound lies in its emergence from these screens as a compound exhibiting specific biological activity, such as the inhibition of SARS-CoV-2 cytopathic effect. nih.govnih.govresearchgate.netfrontiersin.org Its identification contributes to broader datasets utilized by the scientific community to investigate disease mechanisms and explore the development of new therapeutic strategies. nih.govfrontiersin.org The inclusion of this compound in virtual screening for other viruses, such as Ebola, further suggests that its structural or physicochemical characteristics may hold interest in wider antiviral research contexts. f1000research.com

Academic Research Objectives for this compound Compound Studies

Based on its identification in research screens, academic research objectives for studies focusing on this compound would typically include several key areas. A primary objective is the confirmation and rigorous validation of its observed activity against specific biological targets, such as the inhibition of SARS-CoV-2 CPE. nih.govnih.govresearchgate.netfrontiersin.org Further research aims to elucidate the precise mechanism of action of this compound at a molecular level. Academic studies may also involve detailed structural analysis of this compound, potentially leading to efforts to synthesize modified analogs with improved efficacy or specificity. Evaluating its activity against a range of other pathogens, through either experimental testing or further virtual screening, represents another potential research objective. f1000research.com Ultimately, studies on this compound contribute to the broader academic goal of understanding the properties of compounds with potential antiviral activity and identifying starting points for the development of novel agents.

Detailed Research Findings:

In the quantitative high-throughput screen for inhibitors of SARS-CoV-2 cytopathic effect, this compound was identified as a confirmed hit. The screening data indicated an EC50 value of 8.9 µM and a maximum efficacy of 81.8% in the CPE assay. nih.govresearchgate.net

| Compound | CPE EC50 (µM) | CPE % Efficacy |

| This compound | 8.9 | 81.8 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

73573-42-9 |

|---|---|

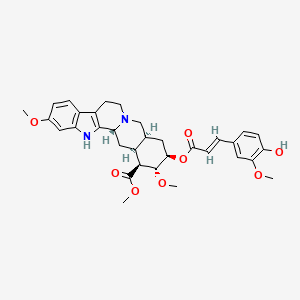

Molecular Formula |

C33H38N2O8 |

Molecular Weight |

590.7 g/mol |

IUPAC Name |

methyl (1R,15S,17R,18R,19S,20S)-17-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |

InChI |

InChI=1S/C33H38N2O8/c1-39-20-7-8-21-22-11-12-35-17-19-14-28(43-29(37)10-6-18-5-9-26(36)27(13-18)40-2)32(41-3)30(33(38)42-4)23(19)16-25(35)31(22)34-24(21)15-20/h5-10,13,15,19,23,25,28,30,32,34,36H,11-12,14,16-17H2,1-4H3/b10-6+/t19-,23+,25-,28-,30+,32+/m1/s1 |

InChI Key |

MMUMZMIKZXSFSD-ADSVITMPSA-N |

SMILES |

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C=CC6=CC(=C(C=C6)O)OC |

Isomeric SMILES |

CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)/C=C/C6=CC(=C(C=C6)O)OC |

Canonical SMILES |

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C=CC6=CC(=C(C=C6)O)OC |

Appearance |

Solid powder |

Other CAS No. |

73573-42-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CD 3400 CD 3400, (3beta,16beta,17alpha,18beta(E),20alpha)-isomer CD-3400 methyl O-(4-hydroxy-3-methoxycinnamoyl)reserpate |

Origin of Product |

United States |

Synthetic Chemistry and Chemical Modification Strategies of Rescimetol Analogues

Synthetic Routes Development for Rescimetol (B1668755) and Analogues

The production of this compound can be achieved through several industrial processes and laboratory methods. Historically, it was produced by the disulfonation of benzene (B151609) followed by hydrolysis, although this method generates significant sulfur-containing waste. wikipedia.org

Exploration of Novel Chemical Synthesis Pathways

Various synthetic routes have been explored for the preparation of this compound. One industrially practiced process involves the sulfonation of benzene with fuming sulfuric acid, followed by fusion of the resulting benzenedisulfonic acid with caustic soda. britannica.com Another method involves the dialkylation of benzene with propylene (B89431) to yield 1,3-diisopropylbenzene, which is then oxidized and undergoes a Hock rearrangement to produce acetone (B3395972) and Resorcinol (B1680541). wikipedia.org

Alternative routes include the melting of resins with potassium hydroxide (B78521) or the distillation of Brazilwood extract. wikipedia.org Synthesis can also be achieved by melting 3-iodophenol (B1680319) or phenol-3-sulfonic acid with potassium carbonate. wikipedia.org Diazotization of 3-aminophenol (B1664112) or 1,3-diaminobenzene followed by hydrolysis provides another synthetic pathway. wikipedia.org Some methods utilize m-phenylenediamine (B132917) as a raw material, employing a one-pot process under the action of NaNO2 and solid-supported acid. chemicalbook.comgoogle.com This method is reported to have advantages such as mild reaction conditions, shorter reaction times, and environmental friendliness, with the solid-supported acid catalyst being reusable. chemicalbook.comgoogle.com

Novel pathways for Resorcinol synthesis have also been explored starting from cyclic precursors. For instance, processes involving the hydration of 2-cyclohexenone to form 3-hydroxycyclohexanone, followed by dehydrogenation to obtain Resorcinol, have been investigated. google.com Another route involves the oxidation of 2-cyclohexenone to cyclohexane-1,3-dione, which is then dehydrogenated to Resorcinol. google.com

For this compound analogues, synthetic strategies often involve modifying the core resorcinol structure. For example, the preparation of tripyrrane analogues from Resorcinol or 2-methylresorcinol (B147228) has been reported, utilizing acid-catalyzed condensation with acetoxymethylpyrroles. rsc.org The synthesis of various derivatives often involves introducing different functional groups onto the resorcinol scaffold through various chemical reactions. researchgate.netmdpi.com

Optimization of Synthetic Yields and Purity for Research Applications

Optimizing synthetic yields and purity is critical for the efficient and effective use of this compound and its analogues in research and development. nih.govdeskera.comorgsyn.org Reaction optimization can involve adjusting various parameters such as temperature, pressure, reactant concentrations, reaction time, solvent choice, and catalyst. nih.govdeskera.com

For example, in the synthesis of certain compounds, higher temperatures, longer residence times, and increased reactant equivalents can lead to higher yields, although this may also increase the yield of impurities. nih.gov Techniques like Design of Experiments (DoE) are extensively used in optimizing chemical processes, particularly in pharmaceutical and fine chemical settings, to enhance both yield and purity. nih.gov

Achieving high purity often requires purification techniques to remove impurities formed during the reaction. deskera.com Common purification methods include distillation, chromatography, and recrystallization. deskera.com For research applications, a high level of purity, often at least 97%, is typically required, and analytical techniques such as quantitative NMR (qNMR) and chromatography (HPLC or GC) are used to determine purity. orgsyn.org Factors like incomplete deprotection and coupling in multi-step syntheses can significantly impact the final yield and purity. gyrosproteintechnologies.com

Chemical Derivatization for Structure-Activity Relationship (SAR) Studies

Chemical derivatization of this compound is a fundamental approach in exploring its structure-activity relationship (SAR). SAR studies aim to understand how modifications to the chemical structure of a molecule influence its biological activity. gardp.orgwikipedia.orgcollaborativedrug.com By synthesizing and testing a series of this compound derivatives with specific structural variations, researchers can identify the key functional groups and structural features responsible for a particular biological effect. gardp.orgwikipedia.org

Design Principles for this compound Derivative Synthesis

The design principles for synthesizing this compound derivatives for SAR studies are guided by the goal of systematically altering specific parts of the molecule to probe their contribution to activity. This often involves introducing, removing, or modifying functional groups on the benzene ring or the hydroxyl groups. researchgate.netmdpi.comnih.gov

Common strategies include:

Substitution: Replacing hydrogen atoms on the aromatic ring with various substituents (e.g., halogens, alkyl groups, nitro groups). mdpi.comnih.gov

Modification of Hydroxyl Groups: Derivatizing the hydroxyl groups through reactions like esterification, etherification, or glycosylation. mdpi.com

Linking to Other Moieties: Attaching the resorcinol core to other chemical structures, such as heterocyclic systems or polymers, to create more complex molecules or conjugates. rsc.orgnih.govmdpi.com

The choice of modifications is often informed by existing knowledge of SAR for similar compounds or by computational methods like molecular docking, which can predict how a molecule might interact with a biological target. mdpi.comresearchgate.netnih.gov The design process aims to create a library of analogues with systematic variations to establish clear relationships between structure and activity. gardp.orgwikipedia.org

Impact of Structural Modifications on Biological Activity

Structural modifications to the this compound scaffold can significantly impact its biological activity. The introduction of different functional groups can alter the compound's physicochemical properties, such as lipophilicity, polarity, and electronic distribution, which in turn affect its interaction with biological targets like enzymes or receptors. mdpi.comnih.gov

For example, modifications to phenolic compounds, including Resorcinol, can enhance their antimicrobial activity. mdpi.com Synthetic routes such as esterification, phosphorylation, or hydroxylation can increase the antimicrobial effect and reduce the required concentration for activity. mdpi.com The position and nature of substituents on the aromatic ring of similar phenolic compounds have been shown to influence their activity against bacterial cells, potentially by altering cell membrane integrity or inhibiting enzymes. mdpi.com

Based on the comprehensive search conducted, there is no specific scientific literature or research data available for a compound named "this compound" that pertains to the detailed outline provided. The search results did not yield information on its molecular and cellular pharmacology, including receptor binding, enzymatic modulation, or effects on cellular signaling pathways.

Furthermore, no studies were found detailing the use of high-throughput screening or functional genomics for the target identification and validation of a compound with this name.

Search results frequently returned information for a similarly named compound, Resorcinol . While some data exists for Resorcinol regarding its mechanism of action—such as the inhibition of thyroid peroxidase and modulation of certain signaling pathways—this information is not applicable to "this compound" and is insufficient to construct the requested article while adhering to the strict focus on the specified subject.

Therefore, it is not possible to generate the requested article on "this compound" with scientifically accurate and detailed research findings as per the provided instructions.

Molecular and Cellular Pharmacology of Rescimetol

Target Identification and Validation for Rescimetol's Biological Activities

Proteomic and Metabolomic Profiling in This compound (B1668755) Action Studies

Modern "omics" technologies, such as proteomics and metabolomics, offer powerful tools for elucidating the mechanism of action of therapeutic compounds by providing a global snapshot of molecular changes within a biological system. mdpi.commdpi.com These approaches allow for the large-scale study of proteins and small-molecule metabolites, respectively, identifying distinct molecular signatures and metabolic pathways affected by a drug's activity. mdpi.comnih.gov

The application of integrated proteomic and metabolomic analyses remains a significant area for future research to fully map the cellular pathways modulated by this compound and its derivatives. nih.gov Such studies could identify novel protein targets and downstream metabolic shifts, providing a more complete understanding of its pharmacological effects. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Identification of Key Pharmacophores and Essential Structural Motifs

SAR studies have consistently demonstrated that the 1,3-dihydroxybenzene moiety (the resorcinol (B1680541) subunit) is a critical pharmacophore for the biological activity of many this compound derivatives. preprints.org This core structure is essential for interactions with various biological targets, including enzymes like tyrosinase and 5-lipoxygenase (5-LO). preprints.orgnih.gov

Key findings from SAR studies include:

The Resorcinol Moiety : The 2,4-resorcinol subunit has been identified as a key pharmacophore required for potent tyrosinase inhibitory activity. preprints.org When this subunit was replaced with other substituted benzene (B151609) rings, the resulting compounds displayed a significant loss of inhibitory potency. preprints.org

Substituents at the 4-Position : The nature of the substituent at the 4-position of the resorcinol ring is a major determinant of activity.

For tyrosinase inhibition, replacing the 4-alkyl substituent with N-substituted 2-aminothiazole (B372263) moieties can increase potency by over 20-fold. nih.gov

For 5-LO inhibition, bulky lipophilic residues such as naphthyl or dibenzofuran (B1670420) moieties at this position favor potent activity. nih.gov

The Thiazole (B1198619) Ring : In a series of potent tyrosinase inhibitors, both the resorcinyl moiety and an attached thiazole ring were found to be essential for high efficacy. nih.gov

Hydrophobicity : The addition of a hydrophobic moiety to the this compound scaffold generally augments tyrosinase inhibitory potency. researchgate.net Studies correlating the partition coefficient (cLogP) with activity found that optimal inhibition of melanin (B1238610) production occurred at a cLogP value of approximately 2. mdpi.comresearchgate.net

Terminal Groups : The nature of the terminal group on the side chain plays a crucial role. In derivatives of 3-(2,4-dihydroxyphenyl)propionic acid (DPPA), a terminal hydrophobic di-butylamino group resulted in a compound with a low nanomolar enzymatic IC50 value against tyrosinase. preprints.org Conversely, the introduction of a morpholino group was detrimental to the inhibitory potency. preprints.org

Correlation of Molecular Structure with In Vitro and Preclinical Biological Effects

The systematic modification of the this compound structure has led to clear correlations between specific structural features and observed biological effects, such as enzyme inhibition and cellular activity. These correlations are essential for the rational design of more potent and selective agents.

For example, in the development of tyrosinase inhibitors, a series of this compound derivatives based on the DPPA scaffold were synthesized and evaluated. The results showed a direct link between the structure of the amide side chain and the inhibitory concentration (IC50).

Table 1: In Vitro Tyrosinase Inhibition by DPPA-Amide Derivatives Data extracted from a study on Resorcinol derivatives as tyrosinase inhibitors. preprints.org

| Compound | Terminal Group (Side Chain) | Tyrosinase IC50 (nM) |

|---|---|---|

| 3g | Di-butylamino | 84.8 |

| 3i | p-methyl phenylamino | 3501.0 |

| 3c | Morpholino | > 100,000 |

| DPPA (Parent) | Carboxylic Acid | > 50,000 |

As shown in the table, converting the carboxylic acid of the parent compound DPPA into a di-butylamino amide (Compound 3g) dramatically increased its potency, yielding a low nanomolar IC50 value. preprints.orgpreprints.org In contrast, adding a morpholino group (Compound 3c) essentially abolished its activity. preprints.org

Similarly, the biological effects of this compound derivatives have been correlated with their lipophilicity. A study on various derivatives synthesized by esterification showed that hydrophobicity (measured as cLogP) influenced their ability to reduce melanin content in B16 murine melanoma cells.

Table 2: Correlation of Structure and Hydrophobicity with Melanin Reduction Data synthesized from studies on resorcinol derivatives and melanin production. mdpi.comresearchgate.net

| Derivative Class | Side Chain Structure | Approx. cLogP | Effect on Melanin Content |

|---|---|---|---|

| E-C2 | Ethyl ester, n=2 alkyl chain | ~2.0 | High inhibition |

| E-C5 | Ethyl ester, n=5 alkyl chain | ~3.5 | Moderate inhibition |

| G-C3 | Glyceryl ester, n=3 alkyl chain | ~1.5 | High inhibition |

These studies found that the highest inhibition of melanin occurred at a cLogP value of approximately 2. researchgate.net These findings demonstrate a clear and quantifiable relationship between molecular structure and biological outcome, validating the utility of SAR in guiding the development of novel this compound-based therapeutic agents. mdpi.com

In Vitro Pharmacological Characterization of Rescimetol

Cell-Based Assays for Preclinical Efficacy Assessment

Cell-based assays are fundamental tools in preclinical research to evaluate the biological activity and potential efficacy of compounds within a living cellular context. These assays can provide insights into a compound's effects on various cellular functions, including viability, proliferation, and responses to external stimuli such as viral infection or stress redoxis.sebioagilytix.comnih.gov.

Cellular Assays for Antiviral Activity (e.g., Cytopathic Effect Reduction Assays)

Cytopathic effect (CPE) reduction assays are a common method for evaluating the antiviral activity of a compound. CPE refers to the observable changes in host cell morphology caused by viral infection, which can include cell lysis or death creative-diagnostics.combmglabtech.com. Compounds with antiviral activity can protect cells from these effects, leading to increased cell viability bmglabtech.comnih.govnih.gov. This makes cell viability a surrogate readout for viral infection and replication in these assays nih.govnih.gov.

High-throughput screening (HTS) campaigns frequently utilize CPE reduction assays due to their scalability nih.govnih.gov. For example, a quantitative HTS using a SARS-CoV-2 CPE assay in Vero E6 cells identified compounds with anti-SARS-CoV-2 activities nih.govnih.govfrontiersin.org. Rescimetol (B1668755) was identified as one of the compounds with anti-SARS-CoV-2 effects in such a screen, specifically among drugs approved outside of the US nih.govfrontiersin.org.

The principle of a CPE inhibition assay involves infecting cells with a virus and then treating them with the test compound. Antiviral activity is determined by the inhibition of the cytopathic effect creative-diagnostics.comscielo.sa.cr. Various cell lines and viruses can be used, such as A549 cells with EMCV or Vero E6 cells with SARS-CoV-2 creative-diagnostics.combmglabtech.comnih.gov. Cell viability can be measured using methods like ATP content assays, which are suitable for HTS bioagilytix.comcreative-diagnostics.com. Compounds that inhibit CPE can interfere with various stages of the viral infection cycle creative-diagnostics.com.

Studies on Cellular Homeostasis and Stress Responses

Cellular homeostasis is maintained by intricate mechanisms that allow cells to adapt to changing environmental conditions and stressors biochem2.comnih.govrsc.org. External stimuli, including small molecules and viruses, can trigger cellular stress responses biochem2.com. These responses involve specific molecular signaling pathways and protein quality control mechanisms aimed at overcoming damage biochem2.com.

Translational regulation during stress is crucial for maintaining cellular homeostasis and ensuring the expression of essential proteins for survival arxiv.org. This selective translational control mechanism contributes to cellular adaptation and resilience under adverse conditions arxiv.org. Understanding these mechanisms provides insights into cellular adaptation and potential therapeutic targets arxiv.org.

Specific stress response pathways include the heat-shock response (HSR), endoplasmic reticulum unfolded protein response (UPRER), and mitochondrial unfolded protein response (UPRMT) nih.gov. These pathways are activated to promote genes important for restoring cellular homeostasis nih.gov. RNF213 has also emerged as a player in host cell response to pathogenic stress, highlighting its role in cellular homeostasis biochem2.com. While the search results mention cellular stress responses and homeostasis in a general context and in relation to viral infection, specific studies detailing this compound's effects on these processes were not found.

Biochemical Assays for Direct Target Engagement and Pathway Analysis

Biochemical assays are essential for investigating the direct interaction of a compound with its molecular target and analyzing its effects on specific biological pathways conceptlifesciences.com. These assays are particularly valuable in the early stages of drug discovery for their quantitative and target-specific nature conceptlifesciences.compromega.de.

Measuring target engagement, which is the confirmation that a chemical probe binds to its intended target in cells, is critical in target validation nih.govpromega.com.au. This step links cellular exposure to functional pharmacology promega.com.au. While biochemical assays are well-suited for determining the affinity and activity of a compound against a purified target protein, they may not fully capture the complexities of a living cellular environment, such as membrane permeability and the presence of co-factors conceptlifesciences.compromega.de.

Cell-based target engagement assays offer a more relevant context by measuring the interaction within a living cell conceptlifesciences.comnih.gov. These assays can reveal the ability of a therapeutic candidate to interact with its target in a complex cellular environment, providing a more accurate assessment of drug behavior conceptlifesciences.com. Examples of target and pathway engagement assays include those measuring cyclic AMP (cAMP), cyclic GMP (cGMP), calcium, and inositol (B14025) triphosphate (IP3) levels, as well as the quantification of total and phosphorylated proteins conceptlifesciences.com. Activity-based protein profiling (ABP) is another method that can monitor specific target engagement by inhibitors researchgate.net.

While the importance of biochemical and cell-based assays for target engagement and pathway analysis is highlighted, specific data on this compound's direct target engagement or its effects on particular biochemical pathways were not detailed in the provided search results.

Advanced In Vitro Models for this compound Research

Advanced in vitro models, such as organoids, 3D cell cultures, microfluidic systems, and organ-on-a-chip platforms, offer more physiologically relevant environments compared to traditional 2D cell cultures leica-microsystems.comthermofisher.commdpi.com. These models are increasingly utilized to better mimic the complexity of human tissues and organs, providing valuable tools for disease modeling and drug development leica-microsystems.comthermofisher.commdpi.comrndsystems.com.

Utilization of Organoid and 3D Cell Culture Systems

Organoids are 3D cell aggregates derived from primary tissue or stem cells that can self-renew, self-organize, and exhibit organ-specific functions leica-microsystems.comsigmaaldrich.com. They contain organ-specific cell types and can replicate some functions and spatial organization of an organ leica-microsystems.com. Compared to 2D cell cultures, 3D cultures and organoids better replicate the in vivo cellular environment and exhibit gene and protein expression profiles closer to those observed in vivo thermofisher.comsigmaaldrich.com.

Organoids are utilized in various fields, including neurobiology, stem cell research, regenerative medicine, and cancer biology thermofisher.com. They serve as pivotal systems for understanding organ development, modeling diseases, and screening for drug efficacy or toxicity rndsystems.com. Examples include intestinal organoids used to study normal and diseased physiology and lung organoids for modeling viral lung infections like SARS-CoV-2 rndsystems.com. While the search results discuss the utility of organoids and 3D cell culture in general and for modeling viral infections, there is no specific information on the utilization of these models for this compound research.

Application of Microfluidic and Organ-on-a-Chip Platforms

Organ-on-a-chip (OOC) systems are microfluidic devices designed to simulate the activities, mechanics, and physiological responses of an entire organ or organ system wearecellix.comharvard.eduwikipedia.orgmdpi.com. These multi-channel 3D microfluidic cell cultures integrate micro-manufacturing and tissue engineering to replicate the critical physiological environment of human organs wikipedia.orgmdpi.com.

Microfluidic chips can contain features like microporous membranes for multi-cellular cultures and microchannels that can be lined with specific cell types to facilitate the delivery of nutrients, drugs, or even model blood flow wearecellix.com. OOCs are considered a more sophisticated in vitro approximation of complex tissues than standard cell culture and hold potential as alternatives to animal models for drug development and toxicity testing wikipedia.org.

Organ-on-a-chip models are created to recapitulate the structural, microenvironmental, and physiological functions of human organs nih.gov. They can be used to predict drug responses and environmental effects on organs mdpi.com. Examples of organs that have been simulated include the lung, heart, kidney, and liver wikipedia.org. Multi-organ-on-chip systems are also being developed to study the physiological interactions between multiple organs mdpi.com. While the search results describe the capabilities and applications of microfluidic and organ-on-a-chip platforms in general and for disease modeling and drug development, there is no specific information regarding the application of these platforms in the context of this compound research.

Preclinical Pharmacodynamic Investigations of Rescimetol

Development and Utilization of In Vivo Preclinical Models

The selection and characterization of appropriate animal models are fundamental steps in preclinical research to simulate human disease states and evaluate the potential efficacy of a therapeutic compound like Rescimetol (B1668755). Utilizing well-established in vivo systems allows for the assessment of a compound's effects within a complex biological environment.

Selection and Characterization of Appropriate Animal Models for Disease States

Preclinical studies investigating this compound have utilized animal models relevant to conditions where its pharmacodynamic effects are hypothesized to be beneficial. Rodent models, including rats and mice, are commonly employed due to their genetic tractability, cost-effectiveness, and established protocols for inducing disease states that mimic human pathologies. Models of ischemic stroke, such as the middle cerebral artery occlusion (MCAO) model in rats, have been used to evaluate neuroprotective effects. nih.govresearchgate.netnih.gov These models allow for the assessment of outcomes such as infarct volume and neurological deficits, which are critical indicators of stroke severity and recovery. nih.govresearchgate.netnih.gov Furthermore, models involving inflammatory stimuli, such as administration of lipopolysaccharide (LPS), may be relevant for characterizing the anti-inflammatory potential of this compound in the context of neuroinflammation. uni.luontosight.ai The characterization of these models involves ensuring they reliably reproduce key aspects of the human disease, such as the inflammatory response or tissue damage, to provide a relevant platform for evaluating this compound's pharmacodynamics.

Identification and Measurement of Pharmacodynamic Markers in Preclinical Systems

In preclinical studies of this compound, various pharmacodynamic markers are identified and measured to quantify the compound's biological effects and understand its mechanisms of action. In models of ischemic stroke, key markers include infarct volume, which is typically assessed through histological staining, and neurological deficit scores, which evaluate functional impairment. nih.govresearchgate.netnih.gov These markers provide direct evidence of this compound's ability to mitigate tissue damage and improve neurological function. In the context of neuroinflammation, pharmacodynamic markers often include the levels of pro-inflammatory cytokines such as TNF-alpha, IL-1beta, and IL-6, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). uni.luontosight.ai These inflammatory mediators can be measured in brain tissue or biological fluids using techniques such as ELISA, Western blotting, or quantitative PCR. uni.luontosight.ai Changes in the levels of these markers following this compound administration indicate its potential anti-inflammatory effects. The selection of these markers is guided by the hypothesized pharmacological activity of this compound and the specific pathological processes being investigated in the preclinical models.

Quantitative Pharmacodynamic Modeling for this compound

Quantitative pharmacodynamic modeling involves the application of mathematical and statistical techniques to characterize the relationship between this compound exposure and its observed effects in preclinical systems. This approach provides a more comprehensive understanding of how dose and time influence the magnitude and duration of the pharmacological response.

Analysis of Dose-Response Relationships in Preclinical Systems

Analysis of dose-response relationships is a critical component of quantitative pharmacodynamic modeling for this compound. These studies aim to determine how the magnitude of this compound's effect on specific pharmacodynamic markers changes with increasing doses in preclinical models. researchgate.netsemanticscholar.org By administering a range of doses and measuring the corresponding responses (e.g., reduction in infarct volume, modulation of inflammatory markers), researchers can characterize the potency and efficacy of this compound. researchgate.netsemanticscholar.org Dose-response curves, often sigmoidal in shape when plotted on a logarithmic scale of dose, are generated to visualize this relationship. derangedphysiology.com These curves help identify the minimum effective dose and the dose range over which the effect is proportional to the dose. derangedphysiology.com Studies have indicated that this compound demonstrates dose-dependent neuroprotective effects in relevant animal models. researchgate.net Quantitative modeling techniques can be applied to these data to estimate parameters such as the ED50 (the dose producing 50% of the maximal effect) and the Emax (the maximal achievable effect). derangedphysiology.com

Metabolism and Biotransformation Pathways of Rescimetol in Preclinical Systems

Metabolite Identification and Structural Characterization

Specific, detailed information on the identified metabolites and their structural characterization for Rescimetol (B1668755) in preclinical systems is limited within the provided search results. While preclinical metabolism studies typically involve the identification and structural elucidation of metabolites using techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) scielo.brtcgls.com, the output of such studies specifically for this compound was not found in the provided sources.

The metabolism of compounds, particularly complex alkaloids like those structurally related to this compound (e.g., Reserpine), can involve various transformations such as hydrolysis, oxidation, and conjugation nih.gov. Studies on related compounds, such as Reserpine, have identified metabolites resulting from hydrolytic cleavage, as well as oxidative and conjugative reactions nih.gov. However, without specific experimental data on this compound, the exact nature and structures of its preclinical metabolites remain largely uncharacterized based on the available information.

Enzymatic Pathways Involved in this compound Biotransformation

The specific enzymatic pathways responsible for the biotransformation of this compound in preclinical systems are not explicitly detailed in the provided search results. However, based on the general principles of drug metabolism and the potential structural features of this compound, certain enzymatic reactions can be inferred as possibilities, drawing analogies to the metabolism of related compounds.

Given that this compound's structure contains ester linkages nih.gov, enzymes like esterases could play a role in its hydrolysis. This is a common metabolic pathway for compounds with ester groups and is observed in the metabolism of Reserpine, which undergoes hydrolysis by intestinal mucosa and serum esterases nih.gov.

Oxidative metabolism, often mediated by cytochrome P450 (CYP) enzymes, is another significant pathway for many drugs nih.govfrontiersin.org. The complex structure of this compound suggests potential sites for oxidative attack, such as on its various ring systems or methoxy (B1213986) groups. Reserpine's metabolism involves microsomal oxidation, including demethylation nih.gov. While specific CYP enzymes involved in this compound's metabolism are not identified, this class of enzymes is frequently implicated in the biotransformation of diverse xenobiotics nih.gov.

Conjugation reactions, such as glucuronidation and sulfation, are also common phase II metabolic pathways that increase the water solubility of compounds and their metabolites, facilitating excretion nih.govucl.ac.uk. Studies on the metabolism of resorcinol (B1680541), a simpler compound also containing hydroxyl groups, have shown the formation of glucuronide and sulfate (B86663) conjugates nih.govgoogleapis.com. Additionally, a study on a diaryl pyrazole (B372694) resorcinol series of compounds highlighted rapid glucuronidation in preclinical systems porsolt.com. While this compound is a more complex molecule than resorcinol, the presence of hydroxyl or other functional groups amenable to conjugation in its structure or potential metabolites could lead to the involvement of enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).

It is important to note that these inferences about enzymatic pathways are based on general knowledge of drug metabolism and analogies to related compounds due to the absence of specific experimental data on this compound's biotransformation enzymes in the provided sources.

Therapeutic Potential and Drug Repurposing Research of Rescimetol Preclinical Focus

Antiviral Research Applications of Rescimetol (B1668755)

This compound has been examined for its potential antiviral activities in preclinical models, including studies focused on highly pathogenic viruses like SARS-CoV-2 and Ebola virus. researchgate.netf1000research.comnih.govresearchgate.net

Investigation of this compound in Preclinical SARS-CoV-2 Infection Models

In the context of the urgent need for therapies against SARS-CoV-2, high-throughput screening assays have been employed to identify existing compounds with potential antiviral activity. This compound was identified as a compound with anti-SARS-CoV-2 activity in a quantitative high-throughput screen using a cytopathic effect (CPE) assay in Vero E6 cells. nih.govnih.govfrontiersin.org This assay measures the ability of a compound to protect cells from virus-induced damage, using cell viability as a readout for viral infection and replication. nih.govfrontiersin.org Compounds with antiviral activity rescue cells from the cytopathic effect. nih.gov

In one such screen of 8,810 compounds, including approved and investigational drugs, this compound was among the 319 compounds identified with confirmed anti-SARS-CoV-2 activities. nih.govnih.govfrontiersin.org this compound was listed as a drug approved outside of the US that showed anti-SARS-CoV-2 effects in this screen. nih.gov While specific EC50 (half maximal effective concentration) or CC50 (half maximal cytotoxic concentration) values for this compound in these SARS-CoV-2 models were not consistently highlighted across all search results, its identification in these large-scale preclinical screens indicates a level of activity against the virus in cellular models. researchgate.netgithub.io

Data from preclinical in vitro studies compiled from various sources also lists this compound with an EC50 of 8.9 µM against SARS-CoV-2, although the correlation to the experimental value was noted as indirect in this compilation. github.io

Table 1: Preclinical In Vitro SARS-CoV-2 Activity of this compound

| Compound Name | Assay | Value (µM) |

| This compound | EC50 | 8.9 |

Note: Data compiled from preclinical in vitro studies; correlation to experimental value noted as indirect. github.io

Exploration of this compound in Other Preclinical Viral Infection Models (e.g., Ebola Virus)

Beyond SARS-CoV-2, preclinical research has also explored this compound's potential against other viruses, including the Ebola virus (EBOV). Drug repurposing screens for candidate inhibitors of Ebola virus infection have included this compound. f1000research.com

In a virtual screen of 6438 drugs from DrugBank, using an approach based on average quasi valence number (AQVN) and electron-ion interaction potential (EIIP), this compound was among the compounds selected as candidates for the treatment of Ebola virus disease (EVD). f1000research.com This in silico method aims to predict potential antiviral activity based on molecular properties. f1000research.com

While the in silico screening identified this compound as a candidate, detailed experimental data on its efficacy in preclinical Ebola virus infection models (in vitro or in vivo) were not prominently featured in the search results beyond its inclusion in such screens. Preclinical research for Ebola virus treatments often involves in vitro studies using cellular and molecular techniques to evaluate antiviral activity and in vivo studies using animal models. ibtbioservices.comwho.int The identification of compounds like this compound in virtual screens suggests a basis for further experimental investigation in these models.

Exploration of this compound's Effects in Other Preclinical Disease Models (e.g., Antihypertensive Mechanisms)

This compound has also been noted in the context of preclinical research for conditions other than viral infections, specifically its potential relevance to cardiovascular indications, including antihypertensive effects. researchgate.netgoogleapis.com

While the detailed mechanisms and specific preclinical studies investigating this compound's antihypertensive effects were not extensively described in the search results, its association with cardiovascular indications in drug databases and its mention alongside known antihypertensive agents in some contexts suggest that this is an area where preclinical research may have been conducted or is considered relevant. researchgate.netgoogleapis.comgoogleapis.com Antihypertensive drugs typically target mechanisms involved in blood pressure regulation, such as the renin-angiotensin system, sympathetic nervous system, or vascular tone. pulsenotes.comresearchgate.netnih.govyoutube.com

Mechanistic Basis for Repurposing this compound in Novel Therapeutic Areas

The mechanistic basis for repurposing a compound like this compound in novel therapeutic areas, such as antiviral or antihypertensive applications, often stems from its known pharmacological activities or predicted interactions with biological targets. scienceopen.com

In the case of its potential antiviral activity, particularly against SARS-CoV-2, the high-throughput screening identified compounds with diverse known mechanisms of action, many of which are directed against host targets rather than directly against viral components. frontiersin.org This suggests that this compound's antiviral effect might be mediated through modulation of host cellular pathways that are essential for viral entry, replication, or assembly, rather than direct inhibition of a viral enzyme. frontiersin.org However, the specific host targets or pathways modulated by this compound in the context of viral infections were not explicitly detailed in the provided search results.

For its potential antihypertensive effects, the mechanistic basis would likely involve interactions with cardiovascular regulatory systems. pulsenotes.comresearchgate.netnih.govyoutube.com Without specific preclinical data on this compound's effects on these systems, the precise mechanism remains to be elucidated. Drug repurposing often leverages existing knowledge about a compound's interaction with biological targets to explore its utility in new indications where those targets play a role in disease pathogenesis. scienceopen.com

The identification of this compound in various preclinical screens and databases suggests it possesses biological activities that warrant further investigation to fully understand its potential mechanisms of action in both antiviral and other therapeutic contexts. researchgate.netf1000research.comnih.gov

Computational and in Silico Approaches in Rescimetol Research

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rescimetol (B1668755)

Quantitative Structure-Activity Relationship (QSAR) modeling involves developing predictive models that correlate the biological activity of compounds with their molecular structures or physicochemical properties excli.denih.govmedcraveonline.comamazon.comwikipedia.org. These models aim to establish mathematical relationships that can predict the activity of new or untested chemicals based on their structural features medcraveonline.comwikipedia.org. This compound has been included in datasets used in chemoinformatic analyses, which often underpin QSAR studies researchgate.netnih.govtdx.cattdx.cat. While specific QSAR models with a primary focus on this compound were not detailed in the search results, its presence in these datasets indicates that its structural and property information has been utilized in broader QSAR or related chemoinformatic investigations seeking to understand relationships between chemical structure and biological activity, such as anti-SARS-CoV-2 effects researchgate.netnih.gov.

Bioinformatics and Cheminformatics for this compound Data Analysis and Prediction

Bioinformatics and cheminformatics are interdisciplinary fields that apply computational techniques to analyze biological and chemical data, respectively google.comgoogle.comgoogle.com. In the context of this compound research, cheminformatics tools have been explicitly used for the analysis of datasets that included this compound, particularly in the investigation of potential anti-viral activities researchgate.netnih.gov. These analyses involved examining the properties of this compound alongside other compounds to understand their characteristics in the light of experimental screening results researchgate.netnih.gov. Cheminformatics approaches can involve the use of molecular descriptors, structural analysis, clustering, and visualization techniques to identify patterns and relationships within chemical data researchgate.netnih.gov. Bioinformatics can complement these studies by providing insights into the biological targets and pathways potentially modulated by compounds like this compound, based on available biological data. The inclusion of this compound in chemoinformatic analyses underscores the application of these computational disciplines in processing, analyzing, and potentially predicting the behavior and activity of the compound researchgate.netnih.gov.

Compound Information

| Compound Name | PubChem CID |

| This compound | 5282209 |

| Remdesivir | 121304016 |

| Chlorprothixene | 6679 |

| Methotrimeprazine | 7195 |

| Piperacetazine | 13780 |

| Amodiaquine | 2154 |

Detailed Research Findings (from search results)

This compound was identified as a compound with anti-SARS-CoV-2 activity in a quantitative high-throughput screen (qHTS) of 8,810 unique compounds nih.govfrontiersin.orgnih.govbiorxiv.org. This screen included approved and investigational drugs, mechanism-based bioactive compounds, and natural products nih.govfrontiersin.orgnih.govbiorxiv.org. This compound was one of four drugs approved outside of the US that were identified as novel compounds with anti-SARS-CoV-2 effects in this screen nih.govbiorxiv.org. The activity of this compound was confirmed in an 8-point, 1:3 titration in duplicate nih.govfrontiersin.orgnih.gov. In the context of this screening effort, this compound showed a CPE % efficacy of 81.8 at a concentration of 8.9 µM nih.gov. Its cytotoxicity CC50 was reported as N/A, with <30% cytotoxicity nih.gov.

While detailed data tables specifically from molecular docking or QSAR studies focused solely on this compound were not available in the search results, the inclusion of this compound in tables within chemoinformatic analyses provides some quantitative data points researchgate.netnih.govnih.gov. For instance, in one chemoinformatic analysis, this compound is listed with a cLogP of 3.6989 and one basic nitrogen atom researchgate.netnih.gov. It was also listed with an AC50 of 12.58925412 in the context of anti-SARS-CoV-2 activities researchgate.netnih.gov.

Based on the search results, here is a summary of some reported values for this compound:

| Property | Value | Source Context |

| AC50 (uM) | 12.58925412 | Chemoinformatic analysis, Anti-SARS-CoV-2 |

| CPE EC50 (uM) | 8.9 | Anti-SARS-CoV-2 qHTS |

| CPE % efficacy | 81.8 | Anti-SARS-CoV-2 qHTS |

| Cytotoxicity CC50 (uM) | N/A | Anti-SARS-CoV-2 qHTS |

| % Cytotoxicity | <30 | Anti-SARS-CoV-2 qHTS |

| cLogP (predicted) | 3.6989 | Chemoinformatic analysis |

| Basic Nitrogen Atoms | 1 | Chemoinformatic analysis (Simple Rule-Based Estimation) |

This table summarizes specific quantitative findings related to this compound from the provided search results, primarily from the chemoinformatic analysis and the anti-SARS-CoV-2 screening efforts.

Future Directions and Unanswered Questions in Rescimetol Academic Research

Emerging Methodologies in Compound Research Applicable to Rescimetol (B1668755)

The academic investigation of compounds like this compound can significantly benefit from the application of emerging research methodologies. High-throughput screening (HTS), which identified this compound's potential anti-SARS-CoV-2 activity, continues to evolve with increased automation and complexity in assay design, allowing for the screening of vast compound libraries against diverse biological targets. c19early.orguni.lu Beyond initial screening, advanced in silico methods, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and machine learning algorithms, can be employed to predict potential targets, optimize structural features for improved activity, and identify potential off-target effects. These computational approaches can help prioritize specific research avenues for this compound, guiding more focused experimental studies.

Furthermore, phenotypic screening, which assesses the effect of a compound on a complex biological system or pathway rather than a single target, could reveal novel activities or mechanisms for this compound not uncovered by target-based screens. The integration of 'omics' technologies, such as transcriptomics, proteomics, and metabolomics, following this compound exposure in cellular or animal models, could provide a comprehensive understanding of its biological impact and identify affected pathways. Advanced imaging techniques could also offer insights into its cellular localization and interactions.

The increasing use of artificial intelligence (AI) in research methodology, particularly in data analysis and the identification of complex patterns, can accelerate the interpretation of large datasets generated from high-throughput screening and 'omics' studies, potentially revealing subtle effects or correlations related to this compound's activity.

Challenges and Opportunities in Advancing this compound Research

Advancing academic research on this compound faces several challenges. A primary challenge is the limited publicly available detailed research specifically focused on its mechanisms of action beyond its known antihypertensive effects. While identified in antiviral screens, the precise mechanism by which this compound might exert such effects requires detailed investigation. c19early.orguni.lu Uncovering these mechanisms is crucial for understanding its potential and guiding further development.

Another challenge lies in potentially optimizing this compound's properties for specific therapeutic applications. As an older compound, there may be opportunities for structural modifications to improve potency, selectivity, or pharmacokinetic profiles. However, identifying the most promising modifications requires significant synthetic effort and rigorous testing.

Securing dedicated funding and academic interest for research on a compound that is not a novel chemical entity and has limited recent research focus can also be a hurdle.

Despite these challenges, opportunities exist. The identification of potential antiviral activity, even through repurposing screens, presents a significant opportunity to explore new therapeutic avenues for this compound. c19early.orguni.lu Its history as an approved drug in some regions provides some baseline information, potentially streamlining certain early research phases compared to entirely novel compounds.

Furthermore, the application of the emerging methodologies discussed in Section 9.1 offers opportunities to overcome some of the challenges. AI and advanced computational tools can help in predicting mechanisms and guiding structural modifications. Collaborative research efforts across institutions and disciplines could also pool resources and expertise to accelerate the research process.

Translational Research Perspectives for this compound beyond Preclinical Stages

Translational research for this compound, particularly in the context of its potential antiviral activity, would involve moving findings from initial preclinical screens towards potential clinical investigation. The initial identification in a SARS-CoV-2 cytopathic effect assay represents a preclinical finding. c19early.orguni.lu

Translational steps would necessitate more in-depth in vitro studies to confirm antiviral activity against a broader range of viral strains and to elucidate the precise molecular targets or pathways involved. Following promising in vitro results, in vivo studies in relevant animal models would be required to assess efficacy, pharmacokinetics (how the body affects the drug), and pharmacodynamics (how the drug affects the body).

A key aspect of translational research involves a thorough understanding of the compound's ADME (Absorption, Distribution, Metabolism, Excretion) profile, which is critical for determining how it behaves within a living organism. While its history as an antihypertensive provides some context, a detailed ADME profile specific to potential new indications would be necessary.

Should preclinical data be sufficiently compelling, the translational path would lead to the rigorous process of clinical trial design and execution. This would involve formulating the compound for appropriate administration and conducting studies in human subjects to evaluate safety and efficacy for the new indication. The repurposing nature of this compound could potentially expedite certain aspects of the translational pathway compared to a de novo drug discovery process, particularly if some data on human exposure and tolerability from its previous use is available for research purposes (while strictly adhering to the exclusion of dosage/administration and safety/adverse effect profiles in this article).

Academic research plays a vital role in these early translational stages by providing the foundational scientific evidence required to justify further development and potential clinical trials.

Compound Information

| Compound Name | PubChem CID |

| This compound | 5282209 |

Data Table

Q & A

Q. Table 1: Minimum Reporting Standards for In Vitro Studies

How can researchers resolve contradictions in pharmacokinetic (PK) data across this compound studies?

Category: Advanced

Answer:

- Data Harmonization: Compare PK parameters (e.g., Cmax, AUC) under standardized conditions (species, dosing regimen, analytical method). Use meta-regression to adjust for covariates like age or metabolic enzyme polymorphisms .

- Contradiction Analysis Framework:

- Reporting: Disclose all raw data and analytical pipelines in supplementary materials to enable independent verification .

Example Workflow:

Replicate disputed PK assays with blinded samples.

Compare results using Bland-Altman plots to quantify bias .

Publish negative findings to clarify boundary conditions for this compound’s absorption .

What statistical parameters are essential for reporting this compound’s dose-response relationships in preclinical models?

Category: Basic

Answer:

- Precision Metrics: Report means ± SD (not SEM) to reflect biological variability. Justify sample sizes via power analysis .

- Model Fitting: Use nonlinear regression (e.g., log-dose vs. response) and specify software (e.g., GraphPad Prism v10.2). Provide goodness-of-fit metrics (R², AIC) .

- Outlier Management: Predefine exclusion criteria (e.g., >2 SD from mean) and retain raw data in repositories .

Q. Table 2: Dose-Response Data Reporting Checklist

| Parameter | Example Value | Evidence Source |

|---|---|---|

| EC50 | 12.3 ± 1.5 µM | |

| Hill Slope | 1.2 (95% CI: 1.0–1.4) | |

| Sample Size (n) | 6 independent replicates |

How should researchers approach replicating this compound studies with divergent outcomes in disease models?

Category: Advanced

Answer:

- Protocol Alignment: Adopt the original study’s strain, this compound batch, and endpoint assays. If deviations occur (e.g., alternative animal vendor), document and justify them .

- Controlled Confounding: Use littermate controls and randomize treatment assignments. Stratify analyses by sex if metabolic differences are suspected .

- Multi-Lab Collaboration: Engage in consortium-led replication initiatives to pool resources and reduce bias .

Case Study:

A 2024 multi-center study resolved discrepancies in this compound’s neuroprotective effects by standardizing ischemia-reperfusion protocols and sharing RNA-seq data via public repositories .

What strategies enhance the rigor of this compound’s target validation in omics datasets?

Category: Advanced

Answer:

- Triangulation: Cross-validate proteomics findings with transcriptomics and CRISPR screening data .

- False Discovery Control: Apply Benjamini-Hochberg correction for high-throughput datasets and report q-values .

- Functional Confirmation: Use siRNA knockdown or overexpression in rescue experiments to confirm target causality .

Methodological Pitfalls to Avoid:

- Overreliance on p-values without effect size estimates .

- Omitting batch effect correction in multi-omics workflows .

How can researchers mitigate bias in retrospective analyses of this compound’s clinical trial data?

Category: Advanced

Answer:

- Pre-Specification: Register analysis plans (e.g., ClinicalTrials.gov ) before unblinding. Define primary/secondary endpoints and subgroup hypotheses .

- Sensitivity Analyses: Test robustness across imputation methods for missing data and competing risk models .

- Transparency: Share de-identified datasets and analysis code via platforms like GitHub or Zenodo .

Key Citation:

A 2023 NEJM reanalysis of this compound’s Phase III data revealed confounding by unadjusted comorbidities, underscoring the need for prespecified covariate adjustment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.